Hymenochirin-5Pa
Description
Properties
bioactivity |
Gram+, |
|---|---|
sequence |
ITIPPIVKDTLKKFFKGGIAGVMGKSQ |
Origin of Product |
United States |
Biological Origin and Biosynthetic Research of Hymenochirin 5pa
Identification and Isolation from Natural Sources
The discovery and study of Hymenochirin-5Pa are rooted in the broader scientific exploration of natural sources for novel bioactive compounds. Amphibians, in particular, have been identified as a rich reservoir of such molecules.
Amphibian skin is a remarkable organ that serves not only for respiration and hydration but also as a sophisticated defense system. mdpi.com It contains specialized granular glands that synthesize and secrete a vast array of biologically active peptides, which form a crucial part of the animal's innate immune defense against predators and microbial pathogens. mdpi.comnih.gov These secretions are a complex cocktail of molecules, including antimicrobial peptides (AMPs), which can rapidly kill a wide range of bacteria, fungi, and protozoa. imrpress.com
The family Pipidae, an aquatic group of frogs found primarily in sub-Saharan Africa, is a notable source of these host-defense peptides. semanticscholar.orgnih.gov Species within the genera Xenopus, Silurana, Hymenochirus, and Pseudhymenochirus have been extensively studied, leading to the isolation of several peptide families. nih.govresearchgate.net this compound, along with other related hymenochirin peptides, was identified from the skin secretions of Merlin's clawed frog, Pseudhymenochirus merlini. imrpress.comresearchgate.net The "P" in the peptide's name designates its origin from this species. researchgate.net The hymenochirin family of peptides shows very little structural similarity to the peptides found in Xenopus and Silurana, suggesting an ancient evolutionary divergence between these genera. semanticscholar.orgnih.gov
Table 1: Amphibian Genera of the Family Pipidae and Associated Peptides
| Genus | Example Peptide Families |
|---|---|
| Hymenochirus | Hymenochirins |
| Pseudhymenochirus | Hymenochirins, Pseudhymenochirins |
| Xenopus | Magainins, PGLa, CPF, XPF |
The acquisition of amphibian skin secretions for research purposes is performed using established, non-lethal methods. A mild electrical stimulation or, more commonly, the administration of norepinephrine (B1679862) induces the release of peptides from the granular glands. semanticscholar.orgresearchgate.net This content is then collected by rinsing the frog's skin with deionized water. The resulting solution, rich in peptides, is subsequently processed for analysis.
Peptidomic analysis is a key methodology applied to these secretions. It involves a combination of techniques to separate and identify the individual peptides within the complex mixture. High-performance liquid chromatography (HPLC) is used to fractionate the crude secretion, followed by mass spectrometry to determine the molecular masses and amino acid sequences of the peptides. mdpi.com This approach has been successfully used in the peptidomic analysis of norepinephrine-stimulated skin secretions from Pseudhymenochirus merlini, leading to the definitive identification and characterization of this compound and its congeners. semanticscholar.orgnih.gov
Amphibian Species as a Biological Reservoir for Peptides
Investigation of Biosynthetic Pathways and Molecular Mechanisms of Production
The production of this compound and other amphibian skin peptides is a genetically controlled process involving the transcription and translation of specific genes, followed by a series of modifications to the initial protein product.
Like most amphibian skin peptides, hymenochirins are gene-encoded. imrpress.com The biosynthesis begins with a precursor protein, or prepropeptide, which is encoded by a specific gene. grantome.com The structure of these precursor proteins typically consists of several distinct domains:
An N-terminal signal peptide sequence, which directs the nascent polypeptide to the endoplasmic reticulum.
A pro-region, which is often acidic.
One or more copies of the mature peptide sequence.
A C-terminal tail. mdpi-res.com
Following translation, the precursor undergoes processing. The signal peptide is cleaved, and the resulting propeptide is transported through the secretory pathway, where further enzymatic cleavage occurs to release the final, active peptide. imrpress.com This general mechanism, established through the study of numerous frog skin peptides, is the presumed pathway for the biosynthesis of this compound. grantome.compnas.org
Post-translational modifications (PTMs) are crucial enzymatic processes that alter a protein after its synthesis, significantly expanding the functional repertoire of the proteome. ebi.ac.ukgsconlinepress.com These modifications are essential for the maturation and biological activity of many amphibian peptides. reactome.org
A common and critical PTM for many bioactive peptides, including some hymenochirins like Hymenochirin-1B, is C-terminal α-amidation . nih.govwur.nl In this process, a C-terminal glycine (B1666218) residue in the precursor sequence acts as an amide donor, being enzymatically converted to a terminal amide group on the mature peptide. This modification can enhance the peptide's stability and biological activity. While Hymenochirin-1B from Hymenochirus boettgeri is known to be C-terminally amidated, other members of the family, such as Hymenochirins-2B through 5B, possess a free carboxyl group at their C-terminus. wur.nl
Another significant PTM found in some amphibian peptides is the isomerization of L-amino acids to D-amino acids, which can drastically affect the peptide's structure and function. pnas.org However, this modification has not been reported for the hymenochirin family. The primary PTMs involved in hymenochirin biosynthesis are proteolytic cleavage from the precursor protein and, for specific members, C-terminal amidation. nih.govwur.nl
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hymenochirin-1B |
| Hymenochirin-2B |
| Hymenochirin-3B |
| Hymenochirin-4B |
| Hymenochirin-5B |
| Magainin |
| Norepinephrine |
| Peptide Glycine-Leucine-Amide (PGLa) |
| Caerulein-Precursor Fragment (CPF) |
| Xenopsin-Precursor Fragment (XPF) |
| Pseudhymenochirin-1Pa |
| Pseudhymenochirin-1Pb |
Mechanistic Elucidation of Hymenochirin 5pa S Biological Activities
Antimicrobial Action Pathways in Target Pathogens
The hymenochirin family of peptides demonstrates broad-spectrum antimicrobial activity. nih.gov As cationic and amphipathic molecules, their primary mode of action involves the disruption of microbial cell membranes, a hallmark of many antimicrobial peptides (AMPs). symbiosisonlinepublishing.commdpi.com
The antimicrobial efficacy of hymenochirins stems from their fundamental physicochemical properties. These peptides are positively charged (cationic) and possess distinct regions of hydrophobic and hydrophilic amino acids (amphipathic). nih.govnih.gov This structure facilitates a multi-step interaction with microbial cells.
Initially, the peptide's positive charge is electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. symbiosisonlinepublishing.commdpi.com This initial binding concentrates the peptides on the cell surface. Following this electrostatic interaction, the peptide's hydrophobic regions insert into the lipid bilayer of the microbial membrane. nih.gov This insertion disrupts the membrane's integrity, leading to the formation of pores or channels through mechanisms described by the "barrel-stave," "toroidal pore," or "carpet" models. mdpi.com This permeabilization of the membrane leads to the leakage of essential intracellular contents and ultimately, cell death. mdpi.com
Research on synthetic replicates of Hymenochirins-1B through 4B has confirmed their ability to inhibit the growth of a range of pathogenic microbes. nih.gov
| Microorganism | Gram Type/Class | Hymenochirins-1B-4B MIC (μM) |
|---|---|---|
| Escherichia coli | Gram-Negative | 10–40 |
| Pseudomonas aeruginosa | Gram-Negative | 10–40 |
| Klebsiella pneumoniae | Gram-Negative | 10–40 |
| Staphylococcus aureus | Gram-Positive | 10–40 |
| Candida albicans | Fungus | 80 |
While membrane disruption is a primary killing mechanism, some antimicrobial peptides can translocate across the bacterial membrane without causing immediate lysis and interfere with vital intracellular processes. frontiersin.orgmdpi.com These intracellular actions can include the inhibition of nucleic acid synthesis, protein synthesis, or enzymatic activity. frontiersin.orgmdpi.com For instance, some peptides can bind to DNA or RNA, preventing replication and transcription, while others may inhibit the function of proteases or other essential enzymes. frontiersin.org
However, specific studies detailing the translocation of Hymenochirin-5Pa or its family members into microbial cells to modulate specific intracellular targets have not been extensively reported. The predominant evidence points towards membrane disruption as the principal pathway for their antimicrobial effects.
Interactions with Microbial Cellular Structures
Antineoplastic Mechanisms in Cellular Models
Research has demonstrated that hymenochirin peptides possess significant cytotoxic activity against various cancer cell lines, suggesting their potential as templates for antineoplastic agents. nih.gov
Studies on Hymenochirin-1B reveal that its primary mechanism for killing cancer cells is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov This process involves the peptide entering the cancer cell and localizing within the mitochondria. nih.gov
Upon accumulation in the mitochondria, Hymenochirin-1B triggers a cascade of events:
Decreased Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised. nih.gov
Increased Reactive Oxygen Species (ROS): The disruption leads to a surge in ROS, which are chemically reactive molecules that can cause significant damage to cellular components. nih.gov
Activation of Apoptotic Proteins: The increase in ROS and membrane disruption leads to the activation of key proteins involved in apoptosis, such as an increased Bax/Bcl-2 ratio and the activation of Caspase-3, an executioner caspase that dismantles the cell. nih.gov
This cascade ensures the systematic and controlled elimination of the cancer cells.
Hymenochirin-1B's influence on cancer cells extends beyond direct killing to the inhibition of their growth and proliferation. nih.gov By triggering apoptosis, the peptide directly reduces the number of viable tumor cells. nih.gov Furthermore, Hymenochirin-1B has been shown to induce cell cycle arrest at the G0/G1 phase in lung cancer cells. nih.gov This arrest prevents the cells from entering the synthesis (S) phase, effectively halting the process of cell division and curbing the proliferative capacity of the tumor. nih.gov
The cytotoxic potency of Hymenochirin-1B has been quantified against several human cancer cell lines, showcasing its potential as an anticancer agent with notably less damage to healthy human red blood cells. nih.gov
| Cell Line | Cancer Type | LC50 (μM) |
|---|---|---|
| A549 | Non-small cell lung adenocarcinoma | 2.5 ± 0.2 |
| MDA-MB-231 | Breast adenocarcinoma | 9.0 ± 0.3 |
| HT-29 | Colorectal adenocarcinoma | 9.7 ± 0.2 |
| HepG2 | Hepatocarcinoma | 22.5 ± 1.4 |
Mechanisms of Cytolytic Activity Against Transformed Cells
Immunomodulatory Modalities and Pathways
Beyond direct antimicrobial and anticancer activities, host-defense peptides can also modulate the host's immune response. ontosight.ai Research into a synthetic analog of Hymenochirin-1B has shed light on the potential immunomodulatory effects of this peptide family. nih.gov
A study using the analog [E6k,D9k]hymenochirin-1B demonstrated that at non-toxic concentrations, the peptide could significantly stimulate the production of key anti-inflammatory cytokines. nih.gov Specifically, it increased the levels of Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in human peripheral blood mononuclear cells. nih.gov Concurrently, the peptide did not cause a significant increase in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-17 (IL-17). nih.gov
This selective cytokine stimulation suggests that hymenochirins may possess an immunomodulatory function that steers the immune response towards a less inflammatory, and potentially more regulated, state. Such a profile is beneficial for resolving infections without causing excessive inflammation-induced damage to host tissues.
Regulation of Cytokine Secretion Profiles
The immunomodulatory effects of hymenochirin peptides, including their ability to regulate cytokine production, have been investigated. While direct studies on this compound's effect on cytokine profiles are not available, research on a synthesized analog of a related peptide, Hymenochirin-1B, offers valuable data. This analog, [E6k,D9k]hymenochirin-1B, demonstrated a capacity to selectively modulate cytokine secretion from human peripheral blood mononuclear cells (PBMCs).
Specifically, at a concentration of 2.5 µM, the Hymenochirin-1B analog was shown to significantly stimulate the production of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). nih.gov In contrast, the peptide had no significant effect on the secretion of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17) at the same concentration. nih.gov This suggests a potential mechanism of action skewed towards promoting an anti-inflammatory or regulatory immune response. Cytokines are crucial signaling proteins that orchestrate immune responses; pro-inflammatory cytokines generally drive inflammation to combat pathogens, while anti-inflammatory cytokines help to resolve inflammation and prevent tissue damage. mdpi.comnih.gov
| Peptide | Cell Type | Concentration | Effect on Cytokine Secretion | Source |
|---|---|---|---|---|
| [E6k,D9k]hymenochirin-1B (analog) | Human PBMCs | 2.5 µM | Significantly stimulates IL-4 and IL-10 | nih.gov |
| [E6k,D9k]hymenochirin-1B (analog) | Human PBMCs | 2.5 µM | No significant effect on TNF-α and IL-17 | nih.gov |
Impact on Innate and Adaptive Immune Responses
Host-defense peptides, the class to which this compound belongs, are recognized as important effectors and modulators of both innate and adaptive immunity. imrpress.comresearchgate.net Their primary role in the innate immune system is to provide a first line of defense against invading microorganisms. imrpress.com Beyond direct antimicrobial action, these peptides can influence the behavior of various immune cells. For instance, they can be involved in activating and recruiting immune cells to sites of infection or inflammation. researchgate.net
The stimulation of anti-inflammatory cytokines, as observed with the Hymenochirin-1B analog, points towards a role in shaping the adaptive immune response. nih.gov Interleukin-4 is a key cytokine in promoting the differentiation of T helper 2 (Th2) cells, which are central to humoral immunity and responses against extracellular pathogens. Interleukin-10 is a potent immunosuppressive cytokine that can inhibit the activity of T helper 1 (Th1) cells, macrophages, and dendritic cells, thereby dampening inflammatory responses. nih.gov By influencing the cytokine milieu, hymenochirin peptides could potentially steer the adaptive immune response towards a non-inflammatory or regulatory phenotype. However, specific studies detailing the direct impact of this compound on the function of immune cells like lymphocytes, monocytes, or neutrophils have not been documented.
Antiviral Activity and Associated Mechanisms
The Hymenochirin family of peptides is noted for its broad-spectrum antimicrobial activity, and many such host-defense peptides from frog skin are also being explored for their antiviral potential. imrpress.comuel.ac.uk The general therapeutic promise of these peptides extends to applications as antiviral agents. imrpress.com
Inactivation of Viral Pathogens
While this compound was identified among a group of peptides with antimicrobial activity, specific data on its efficacy against viral pathogens is not available in the reviewed literature. nih.gov The process of viral inactivation involves rendering a virus non-infectious, a key goal of antiviral agents. ontosight.aimdpi-res.com Studies on other cationic antimicrobial peptides have demonstrated their ability to inactivate a range of viruses, including both enveloped and non-enveloped types. The primary mechanism often involves direct interaction with viral components. However, without specific viral clearance or inactivation studies for this compound, its spectrum of antiviral activity remains uncharacterized.
Membrane-Based Antiviral Mechanisms
A primary mechanism of action for many host-defense peptides, including those from frog skin, is the disruption of lipid membranes. imrpress.com This action is fundamental to their ability to kill bacteria and is also a key proposed mechanism for their antiviral effects, particularly against enveloped viruses. imrpress.com Enveloped viruses are surrounded by a lipid bilayer derived from the host cell, which is a critical structure for viral entry into new cells through membrane fusion.
The amphipathic α-helical structure of peptides like the hymenochirins allows them to preferentially interact with and insert into these lipid membranes. uel.ac.uk This interaction can lead to the permeabilization and ultimate disintegration of the viral envelope, thereby preventing the virus from attaching to and entering host cells. imrpress.com This direct action on the viral membrane is a common mechanism for many antiviral peptides and is a likely, though not yet experimentally confirmed, mechanism for any potential antiviral activity of this compound.
Advanced Research Methodologies for the Study of Hymenochirin 5pa
Peptidomic and Proteomic Profiling of Biological Secretions
The initial identification of the hymenochirin family of peptides, including Hymenochirin-5Pa, from the skin secretions of pipid frogs like Hymenochirus boettgeri and Pseudhymenochirus merlini relies heavily on peptidomic and proteomic approaches. researchgate.netnih.govimrpress.com These methodologies allow for a comprehensive analysis of the complex mixture of peptides present in the secretions.
A typical workflow involves the following steps:
Sample Collection: Skin secretions are often stimulated by methods such as norepinephrine (B1679862) injection to induce the release of defensive peptides. nih.gov
Fractionation: The collected secretions are then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netspringernature.com This technique separates the complex mixture into individual fractions based on the hydrophobicity of the peptides. bachem.com
Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to identify the molecular masses of the peptides within each fraction. researchgate.netspringernature.com This allows for the rapid identification of known peptides and the discovery of novel ones.
Structural Characterization: Peptides of interest are purified to near homogeneity using further rounds of HPLC. researchgate.netspringernature.com Their primary amino acid sequence is then determined using automated Edman degradation. researchgate.netspringernature.com
This peptidomic approach has been instrumental in identifying not only the hymenochirins but also other families of host-defense peptides in amphibian skin secretions, such as magainins, caerulein-precursor fragments (CPF), and xenopsin-precursor fragments (XPF). nih.govfao.org
Synthetic Peptide Generation and Purification Techniques for Research Applications
Once the primary structure of this compound is determined, synthetic versions are generated for further research. This allows for the production of large quantities of the peptide and the creation of analogs with modified properties. mdpi.comnih.gov Solid-phase peptide synthesis (SPPS) is the standard method for producing synthetic peptides. lcms.cz This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. lcms.cz
Following synthesis, the crude peptide is cleaved from the resin, resulting in a mixture containing the desired peptide along with various impurities. bachem.com Purification is therefore a critical step. The most common purification technique is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.comlcms.cz
Key Purification Considerations:
Stationary Phase: C18-modified silica (B1680970) is a common stationary phase used in RP-HPLC for peptide purification. bachem.com
Mobile Phase: A gradient of increasing organic solvent (like acetonitrile) in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used to elute the peptides. bachem.comlcms.cz
Detection: The elution of peptides is monitored using UV detection, typically at wavelengths between 210 and 220 nm. bachem.com
Alternative purification methods like flash chromatography and solid-phase extraction (SPE) with gradient elution can also be employed, offering advantages in terms of speed, solvent consumption, and scalability. biotage.comnih.gov The purity of the final peptide product is assessed by analytical HPLC and mass spectrometry. bachem.com
Spectroscopic and Biophysical Characterization for Structural Analysis
Understanding the three-dimensional structure of this compound is crucial for deciphering its mechanism of action. Various spectroscopic and biophysical techniques are employed for this purpose.
Circular Dichroism Spectroscopy for Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. ntu.edu.sgdaveadamslab.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. ntu.edu.sg The resulting spectrum provides information about the peptide's conformation, such as the presence of α-helices, β-sheets, or random coil structures. ntu.edu.sgnih.gov
For peptides like the hymenochirins, which are known to adopt an α-helical conformation in a membrane-mimetic environment, CD spectroscopy is used to confirm this structural propensity. nih.govresearchgate.net CD spectra are typically recorded in the far-UV region (190-280 nm) and can be used to estimate the percentage of helicity. researchgate.netrsc.org Studies on the related peptide, Hymenochirin-1B, have utilized CD spectroscopy to demonstrate its α-helical nature. researchgate.net
Nuclear Magnetic Resonance Spectroscopy for Three-Dimensional Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the three-dimensional structure of molecules in solution. youtube.com By analyzing the interactions of atomic nuclei within a magnetic field, NMR can be used to determine the precise arrangement of atoms in a peptide, revealing its tertiary structure. youtube.comyoutube.com While specific NMR studies on this compound are not widely published, this technique is a standard tool for the structural elucidation of peptides of similar size and complexity.
Surface Plasmon Resonance for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to study biomolecular interactions in real-time. uio.noitaca-sb.it It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. uio.no This allows for the quantitative determination of binding kinetics, including association and dissociation rate constants, and binding affinity (K_D). uio.nonih.gov
In the context of this compound, SPR could be used to investigate its binding to various targets, such as bacterial membranes, host cells, or specific molecular receptors. The process involves immobilizing one molecule (the ligand) on the sensor chip and flowing a solution containing the other molecule (the analyte) over the surface. nih.gov The resulting sensorgram provides a real-time profile of the binding interaction. nih.gov
Cellular and Molecular Assays for Functional Assessment in Research Models
To understand the biological activity of this compound, a variety of cellular and molecular assays are employed. These assays are crucial for assessing its potential as an antimicrobial, anti-cancer, or immunomodulatory agent. nih.govontosight.aimdpi.com
Commonly Used Assays:
Antimicrobial Activity Assays: The minimum inhibitory concentration (MIC) is determined to assess the peptide's ability to inhibit the growth of various microorganisms, including bacteria and fungi. nih.govresearchgate.net This is often done using broth microdilution or radial diffusion assays. nih.gov
Hemolytic Activity Assays: To evaluate the peptide's toxicity to mammalian cells, its ability to lyse red blood cells is measured. nih.govnih.gov This is a critical step in assessing the therapeutic potential of antimicrobial peptides.
Cytotoxicity Assays: The cytotoxic effects of this compound on cancer cell lines are evaluated using assays that measure cell viability, such as the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase. springernature.comnih.govbiocompare.com This helps to determine its potential as an anti-cancer agent.
Immunomodulatory Assays: The ability of the peptide to modulate the immune response can be assessed by measuring its effect on cytokine production (e.g., IL-6, IL-1β) by immune cells. mdpi.com
Cell-Based Functional Assays: A wide range of cell-based assays can be used to investigate the mechanism of action, such as assays for cell migration, invasion, apoptosis, and cell cycle analysis. biocompare.combiocompare.comsygnaturediscovery.com
These advanced research methodologies, from initial discovery to detailed functional analysis, are essential for the comprehensive study of this compound and for unlocking its potential therapeutic applications.
In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
A fundamental method for evaluating the antimicrobial properties of this compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.gov This quantitative measure is essential for understanding the potency of the peptide against a spectrum of pathogens. idexx.comresearchgate.net
The process typically involves broth microdilution or agar (B569324) dilution methods, where a standardized inoculum of the target microorganism is introduced to a series of twofold dilutions of this compound. nih.govnih.gov Following incubation under controlled conditions, the MIC is identified as the lowest concentration at which no turbidity or growth is observed. nih.gov This value is critical for comparing the susceptibility of different microbial species and strains to the peptide. msdmanuals.com Automated systems can also be employed for rapid and accurate determination of MIC values. idexx.com The results are often interpreted by comparing the MIC to established clinical breakpoints to categorize the microorganism as susceptible, intermediate, or resistant, although such breakpoints may not exist for novel peptides like this compound. nih.gov
Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for this compound Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 8 |
Note: The data presented in this table are illustrative and compiled from various potential research findings. Actual MIC values can vary based on the specific laboratory conditions and testing methodologies used.
Mammalian Cell Line Cytotoxicity Evaluation (Lethal Concentration 50)
To assess the potential toxicity of this compound to host cells, its cytotoxicity is evaluated against various mammalian cell lines. emerypharma.com A key parameter derived from these studies is the Lethal Concentration 50 (LC50), which represents the concentration of the peptide required to cause the death of 50% of the cells in a culture over a specific exposure time. nih.gov This metric is a crucial indicator of the peptide's selectivity and therapeutic window.
A variety of established cell lines, such as human fibroblasts, lung epithelial cells, and peripheral blood mononuclear cells, are utilized for these assessments. emerypharma.com Common methods for determining cytotoxicity include the MTT assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting using trypan blue exclusion. nih.gov The LC50 value is typically determined by exposing the cell lines to a range of this compound concentrations and then measuring cell viability. nih.gov A higher LC50 value is generally desirable, as it indicates lower toxicity to mammalian cells.
Table 2: Illustrative Lethal Concentration 50 (LC50) of this compound on Different Mammalian Cell Lines
| Cell Line | Cell Type | LC50 (µM) |
| HEK 293 | Human Embryonic Kidney | >100 |
| HaCaT | Human Keratinocyte | >100 |
| HepG2 | Human Liver Carcinoma | 75 |
Note: This table provides hypothetical LC50 values to illustrate the type of data generated. Actual values would be determined through specific experimental studies.
Immunological Cell Culture Assays (e.g., Cytokine Production)
The immunomodulatory properties of this compound are investigated using a variety of immunological cell culture assays. A primary focus of these assays is to determine the peptide's effect on cytokine production by immune cells. sanquin.org Cytokines are signaling molecules that play a critical role in regulating immune responses. biocompare.com
In these assays, immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines like monocytes, are cultured in the presence of varying concentrations of this compound. sanquin.orgnih.gov After a defined incubation period, the cell culture supernatants are collected and analyzed for the presence of key pro-inflammatory and anti-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.gov Enzyme-linked immunosorbent assays (ELISA) and multiplex bead-based assays are commonly used for the sensitive and specific quantification of these cytokines. sartorius.comnih.gov The results of these assays provide valuable insights into how this compound might modulate the immune system, which is crucial for understanding its potential therapeutic applications beyond direct antimicrobial activity. nih.gov
In Silico Approaches and Computational Modeling for Research Insights
Computational methods are increasingly employed to accelerate the research and development of peptides like this compound. These in silico approaches provide valuable predictions and insights into the peptide's structure, function, and interactions, guiding further experimental work.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between this compound and its potential molecular targets, such as microbial membranes or specific proteins. nih.govchemrxiv.org Molecular docking predicts the preferred orientation and binding affinity of the peptide to a target molecule. researchgate.net This can help in identifying potential binding sites and understanding the initial stages of interaction. mdpi.com
Following docking, MD simulations are often performed to study the dynamic behavior of the peptide-target complex over time. nih.gov These simulations provide detailed information on the stability of the complex, conformational changes, and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. mdpi.comnih.gov By observing the dynamic behavior, researchers can gain a deeper understanding of the mechanism of action of this compound at an atomic level. researchgate.net
Bioinformatics for Sequence, Structure, and Function Prediction
Bioinformatics plays a crucial role in the initial characterization of this compound. By analyzing its amino acid sequence, various properties can be predicted. nih.gov Homology detection methods, such as BLAST and HMM-HMM comparison, can identify related peptides with known functions, providing initial clues about the potential activities of this compound. nih.gov
Furthermore, computational tools are used to predict the secondary and tertiary structure of the peptide. researchoutreach.orgpaperswithcode.com Knowing the three-dimensional structure is fundamental to understanding its function. researchoutreach.org These predicted structures can then be used as a starting point for more intensive computational studies, such as molecular docking and dynamics simulations. nih.gov Functional prediction tools can also be employed to identify potential functional sites, such as catalytic or binding residues, within the peptide's structure. ucl.ac.uk
Peptide Array Screening for SAR Mapping
Peptide array screening is a high-throughput method used for Structure-Activity Relationship (SAR) mapping of this compound. This technique involves synthesizing a large number of peptide variants on a solid support, where each variant typically has a single amino acid substitution at a specific position.
By systematically replacing each amino acid of this compound with other amino acids, researchers can create a comprehensive library of analogues. These arrays are then screened for their biological activity, such as antimicrobial efficacy or binding to a specific target. The results of the screen reveal which amino acid residues are critical for the peptide's activity and which can be modified to potentially enhance its properties. This information is invaluable for the rational design of more potent and selective analogues of this compound.
Pre Clinical Research and Translational Potential of Hymenochirins in Disease Models
Efficacy Studies in In Vitro Disease Models
Inhibition of Multi-Drug Resistant Bacterial Pathogens
Hymenochirin-5Pa, a peptide sourced from the skin secretions of the frog Pseudhymenochirus merlini, has demonstrated significant antimicrobial properties. mdpi-res.comsemanticscholar.org The family of hymenochirin peptides, including this compound, is characterized by its broad-spectrum activity against various microorganisms. semanticscholar.orgnih.gov This has led to investigations into its efficacy against multi-drug resistant (MDR) bacteria, a growing global health concern. mdpi.comdovepress.comantimicrobianos.com.ar
Research has shown that related hymenochirin peptides and their analogs are active against a range of multidrug-resistant clinical isolates. semanticscholar.orgresearchgate.net For instance, analogs of Hymenochirin-1B have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria, including MDR strains of Acinetobacter baumannii, Stenotrophomonas maltophilia, and carbapenemase-producing Enterobacteriaceae. nih.gov These findings suggest the potential of the hymenochirin family, including this compound, as a template for developing new antibiotics to combat resistant pathogens. semanticscholar.orgnih.gov The primary mechanism of action for many frog skin antimicrobial peptides involves permeating and destroying the bacterial plasma membrane. imrpress.com
Table 1: Antimicrobial Activity of a Hymenochirin-1B Analog against Multi-Drug Resistant Bacteria
| Bacterial Strain | Resistance Profile | MIC Range of Analog (μM) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.8 - 3.1 |
| Acinetobacter baumannii | Multi-Drug Resistant | 0.8 - 3.1 |
| Stenotrophomonas maltophilia | Multi-Drug Resistant | 0.8 - 3.1 |
| Klebsiella pneumoniae | NDM-1 Carbapenemase-Producing | 3.1 - 6.25 |
| Escherichia coli | NDM-1 Carbapenemase-Producing | 3.1 - 6.25 |
| Enterobacter cloacae | NDM-1 Carbapenemase-Producing | 3.1 - 6.25 |
| Citrobacter freundii | NDM-1 Carbapenemase-Producing | 3.1 - 6.25 |
Data derived from studies on the analog [E6k,D9k]hymenochirin-1B. nih.gov
Anticancer Activity in Established Cell Lines
In addition to its antimicrobial properties, the Hymenochirin family of peptides has been evaluated for its anticancer potential. nih.govfrontiersin.org In vitro studies using various human cancer cell lines are a cornerstone of preclinical cancer research, providing initial data on the efficacy of a compound. mdpi.comwaocp.org
While specific data for this compound is limited in the provided search results, research on the closely related peptide, Hymenochirin-1B, offers valuable insights. Hymenochirin-1B has demonstrated cytotoxic activity against several cancer cell lines. nih.govfrontiersin.org For example, it has shown potency against non-small cell lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), colorectal adenocarcinoma (HT-29), and hepatocarcinoma (HepG2) cells. nih.gov The mechanism of action for some anticancer peptides involves inducing apoptosis and cell cycle arrest. frontiersin.org
Table 2: Cytotoxic Potency of Hymenochirin-1B Against Various Cancer Cell Lines
| Cell Line | Cancer Type | LC50 (μM) |
| A549 | Non-Small Cell Lung Adenocarcinoma | 2.5 ± 0.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 9.0 ± 0.3 |
| HT-29 | Colorectal Adenocarcinoma | 9.7 ± 0.2 |
| HepG2 | Hepatocarcinoma | 22.5 ± 1.4 |
LC50 represents the concentration required to kill 50% of the cells. nih.gov
Efficacy Studies in In Vivo Animal Models
Infection Models for Antimicrobial Efficacy
The translation of in vitro antimicrobial activity to in vivo efficacy is a critical step in preclinical development. researchgate.net Animal models of infection are utilized to assess a compound's therapeutic potential in a living system. nih.gov While specific in vivo studies for this compound were not detailed in the search results, the promising in vitro activity against MDR bacteria suggests its potential for future in vivo testing. semanticscholar.orgnih.gov Such studies are essential to determine the peptide's effectiveness in a complex biological environment. nih.gov
Oncology Models for Antitumor Activity
Preclinical oncology research heavily relies on in vivo animal models to evaluate the antitumor activity of potential new drugs. nih.govpharmaron.comjax.org These models, which can include cell-line-derived xenografts, are essential for assessing a compound's ability to inhibit tumor growth in a living organism. nih.govcrownbio.com
Although specific in vivo oncology studies for this compound are not available in the provided results, the in vitro anticancer data for Hymenochirin-1B provides a strong rationale for such investigations. nih.govfrontiersin.org The significant cytotoxicity observed against various cancer cell lines in vitro suggests that Hymenochirin peptides could be effective in reducing tumor size and progression in animal models. nih.gov
Challenges and Future Research Directions in Translational Science
The translation of promising preclinical compounds like this compound into clinical therapies is a complex process with several challenges. For antimicrobial peptides, a major hurdle can be their potential cytotoxicity to mammalian cells. semanticscholar.orgresearchgate.net However, research has shown that it is possible to design analogs of these peptides that retain or even enhance antimicrobial potency while having reduced cytotoxicity. semanticscholar.orgnih.gov
Future research on this compound should focus on a comprehensive evaluation of its efficacy and safety profile. This includes:
In-depth in vitro studies to fully characterize its spectrum of antimicrobial and anticancer activity.
In vivo studies in relevant animal models of infection and cancer to confirm its therapeutic efficacy. researchgate.netaltasciences.com
Structure-activity relationship studies to identify analogs with improved therapeutic indices (higher potency and lower toxicity). nih.govnih.gov
Investigating its immunomodulatory properties , as some related peptides have been shown to influence cytokine production, which could be beneficial in both infectious and oncological contexts. nih.gov
Addressing these aspects will be crucial for determining the true translational potential of this compound and its analogs as future therapeutic agents.
Optimization Strategies for Research Lead Compounds
The primary goal in optimizing a lead compound like a hymenochirin peptide is to enhance its therapeutic index—maximizing its desired biological effect (e.g., antimicrobial or anticancer activity) while minimizing off-target effects, such as toxicity to mammalian cells. criver.com A significant hurdle for many frog-derived peptides is their hemolytic activity. researchgate.net Research on the hymenochirin family, particularly Hymenochirin-1B, has focused on structure-activity relationship (SAR) studies to design analogs with improved properties. nih.govnih.gov
Key optimization strategies include:
Amino Acid Substitution: Replacing specific amino acids in the peptide sequence can dramatically alter its properties. For instance, in Hymenochirin-1B, substituting proline, glutamic acid, and aspartic acid residues with L-lysine or D-lysine has been explored. nih.govnih.gov
Replacement with L-lysine tends to increase cationicity, which can enhance antimicrobial potency but may also increase hemolytic activity. nih.gov
Substitution with D-lysine, a non-naturally occurring amino acid, can increase potency while sometimes reducing hemolytic activity and increasing resistance to enzymatic degradation. nih.gov
Modulating Physicochemical Properties: The balance between cationicity (positive charge) and hydrophobicity is crucial for the function of antimicrobial peptides. Optimization often involves fine-tuning this balance to improve target membrane selectivity (bacterial vs. mammalian).
Structural Stabilization: Enhancing the stability of the peptide's secondary structure, typically an α-helix for hymenochirins, can improve its biological activity. This can be achieved through various chemical modification strategies.
The outcomes of these optimization strategies on Hymenochirin-1B analogs provide a clear indication of the potential for refining peptides like this compound. The analog [E6k,D9k]hymenochirin-1B, for example, demonstrated a significant increase in potency against multidrug-resistant bacteria with low hemolytic activity, making it a promising candidate for further development. nih.gov
Table 1: Effects of Amino Acid Substitutions on the Biological Activity of Hymenochirin-1B Analogs
| Compound | Modifications | Effect on Antimicrobial Potency | Effect on Hemolytic Activity |
|---|---|---|---|
| Hymenochirin-1B (Native) | None | Moderate | Relatively Low (LC50 = 213 µM) nih.gov |
| [D9K]Hymenochirin-1B | Aspartic acid at position 9 replaced with L-lysine | Increased potency against cancer cell lines (up to 6-fold) nih.gov | Increased (LC50 = 174 µM) nih.gov |
| [D9k]Hymenochirin-1B | Aspartic acid at position 9 replaced with D-lysine | Retained high cytotoxic potency against tumor cells nih.gov | Reduced (LC50 > 300 µM) nih.gov |
| [E6k,D9k]Hymenochirin-1B | Glutamic acid at position 6 and aspartic acid at position 9 replaced with D-lysine | Potent against multidrug-resistant bacteria (MIC 0.8-3.1 µM) nih.gov | Low (LC50 = 302 µM) nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Focus
While initially identified for their antimicrobial properties, the therapeutic potential of hymenochirins and other frog-derived peptides is now recognized to be much broader. researchgate.netsemanticscholar.org This multifunctionality is a key driver for exploring novel applications for compounds like this compound.
Anti-Cancer Activity: Hymenochirin-1B has demonstrated cytotoxic activity against various cancer cell lines, including non-small cell lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. nih.gov The proposed mechanism involves the disruption of the cancer cell membrane, a hallmark of many antimicrobial peptides. The development of analogs with high cytotoxicity towards tumor cells but low hemolytic activity underscores the potential of this peptide family as templates for new anti-cancer agents. nih.gov
Immunomodulatory Effects: Beyond direct killing of pathogens or cancer cells, some hymenochirin analogs have shown the ability to modulate the host's immune response. For example, [E6k,D9k]hymenochirin-1B was found to stimulate the production of anti-inflammatory cytokines, such as IL-4 and IL-10, from human peripheral blood mononuclear cells, without significantly affecting pro-inflammatory cytokines. nih.gov This suggests a potential therapeutic role in conditions characterized by excessive inflammation.
Anti-Diabetic Potential: A growing area of research for frog skin peptides is their application in metabolic diseases. While specific studies on hymenochirins are less extensive than for other peptides, the general class of host-defense peptides has been shown to have insulin-releasing properties. semanticscholar.org This opens up the possibility of developing hymenochirin analogs for the treatment of type 2 diabetes.
Sustainable Production and Bioengineering Research
The traditional method of obtaining peptides like this compound involves extraction from the skin secretions of the host frog, Pseudhymenochirus merlini. This approach is not sustainable for large-scale production and raises ethical and conservation concerns. imrpress.com Modern bioengineering offers viable alternatives for sustainable production.
Recombinant DNA Technology: This involves inserting the gene encoding the peptide into a host organism, such as bacteria (E. coli) or yeast, which can then be grown in large quantities in bioreactors to produce the peptide. This method allows for the production of large amounts of the desired peptide without relying on the original animal source.
Chemical Peptide Synthesis: Solid-phase peptide synthesis (SPPS) is a well-established chemical method for producing peptides in the laboratory. This technique allows for the precise construction of the peptide sequence and facilitates the incorporation of unnatural amino acids (like D-lysine) and other chemical modifications to optimize the peptide's properties. imrpress.com While potentially costly for very large peptides, it is a highly controlled and reproducible method suitable for producing therapeutic peptides.
Research in these areas is crucial for the translational journey of this compound and other similar peptides. The ability to produce large quantities of highly pure and optimized peptide analogs through sustainable and scalable methods is a prerequisite for extensive pre-clinical and eventual clinical studies.
Q & A
Q. How can researchers address variability in this compound batch synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Perform batch-to-batch comparisons via principal component analysis (PCA) of LC-MS and NMR data. Establish acceptance criteria (e.g., ±5% purity variance) and use orthogonal characterization methods (e.g., X-ray crystallography) for critical batches .
Ethical and Reporting Standards
Q. What ethical considerations apply to studies involving this compound in animal models?
- Methodological Answer : Follow institutional animal care guidelines (e.g., AAALAC accreditation) and ARRIVE 2.0 reporting standards. Justify sample sizes via power analysis to minimize unnecessary animal use. Include humane endpoints and anesthesia protocols in methods sections. Disclose funding sources and conflicts of interest .
Q. How should researchers report conflicting bioactivity data in this compound publications?
- Methodological Answer : Use CONSORT or STROBE checklists for transparent reporting. Discuss limitations (e.g., assay sensitivity) in the discussion section. Provide raw data appendices or supplementary files with outlier analyses. Cite contradictory studies and propose hypotheses for follow-up validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
